Ro 20-0657/000

Description

Ro 20-0657/000 is a metabolite of Trimethoprim, a well-characterized inhibitor of dihydrofolate reductase (DHFR) that has been widely used as an antibacterial agent in human and veterinary medicine . Trimethoprim exerts its therapeutic effects by selectively binding to bacterial DHFR, thereby blocking the conversion of dihydrofolate to tetrahydrofolate—a critical cofactor in nucleotide synthesis. As a metabolite, this compound retains structural similarities to its parent compound but may exhibit altered pharmacokinetic or pharmacodynamic properties, such as solubility, bioavailability, or enzymatic inhibition efficacy.

Properties

IUPAC Name |

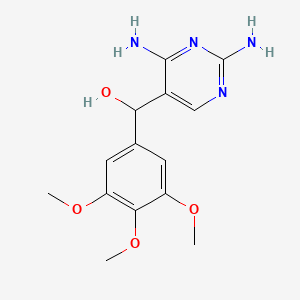

(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6,11,19H,1-3H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRSRBQVQNNQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2=CN=C(N=C2N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347744 | |

| Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29606-06-2 | |

| Record name | RO-20-0657/000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029606062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-HYDROXYTRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7439XP501F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 20-0657/000 typically involves the reaction of 2,4-diaminopyrimidine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Reaction Optimization Techniques

Chemical reaction optimization is critical for identifying ideal conditions such as temperature, solvent, or catalyst. Two primary methodologies are highlighted:

One-Factor-at-a-Time (OFAT) Optimization

-

Description : Iteratively adjusts one variable while fixing others to identify optimal conditions .

-

Limitations : Ignores synergistic interactions between factors, leading to suboptimal outcomes .

Design of Experiments (DoE)

-

Description : Employs statistical models to map response surfaces (e.g., yield vs. temperature/reagent equivalents) .

-

Example : A study on the nucleophilic aromatic substitution (NAr) reaction used a face-centered central composite design to maximize product yield (93% under optimized conditions: 70°C, 3.5 min residence time, 10 equivalents of pyrrolidine) .

Statistical Modeling

DoE relies on empirical models to correlate experimental factors (e.g., temperature, catalyst loading) with outputs (e.g., yield, purity). The general model is:

Where:

-

= Response variable (e.g., yield)

-

= Experimental factors

-

= Interaction term

-

= Error term

Key Considerations

-

Interaction Terms : Critical for capturing nonlinear effects (e.g., temperature effects on yield vary with reagent equivalents) .

-

Replicates : Center-point experiments (e.g., 50°C in a temperature range) detect uncontrolled variables .

Kinetic Modeling

Kinetic analysis provides mechanistic insights, enabling predictions beyond experimental data.

Rate Laws

-

Law of Mass Action :

-

Example : A study on cediranib synthesis revealed first-order kinetics due to intermediate formation (azetidinium ion) .

Continuous Reaction Analysis

Recent advances in mass spectrometry enable real-time monitoring of reactions, reducing analysis time to sub-seconds .

Key Features

-

Universal Fragmentation Patterns : Starting materials serve as "barcodes" for product identification .

-

Multiplexed Formats : Simultaneous analysis of multiple reactions accelerates condition screening .

Educational and Experimental Design

For teaching or exploratory studies:

-

Synthesis Reactions : Use simple setups (e.g., iron oxidation in vinegar) to demonstrate exothermic processes and stoichiometry .

-

Balancing Equations : Example:

(Complete ionic equation available in source ).

| Comparison of Optimization Methods | OFAT | DoE |

|---|---|---|

| Efficiency | Low | High |

| Interaction Detection | No | Yes |

| Statistical Rigor | Basic | Advanced |

Scientific Research Applications

Ro 20-0657/000 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase, which is crucial in the folate pathway.

Medicine: Explored for its anti-tubercular activity and potential use in developing new antibiotics.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ro 20-0657/000 involves its interaction with molecular targets such as dihydrofolate reductase. By inhibiting this enzyme, the compound disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides required for DNA replication and cell division . This mechanism is particularly effective against rapidly dividing cells, such as bacteria and cancer cells.

Comparison with Similar Compounds

Trimethoprim (Parent Compound)

- Structural Features: Trimethoprim (C14H18N4O3) contains a 2,4-diaminopyrimidine ring system with substituents that enhance DHFR binding .

- Functional Role : Inhibits bacterial DHFR with an IC50 of 5–50 nM, depending on the bacterial strain.

- Pharmacokinetics : Moderate solubility (0.4 mg/mL in water), LogP of 0.9, and bioavailability of ~90% in humans.

Iclaprim (Structurally Similar DHFR Inhibitor)

- Structural Features: Shares the diaminopyrimidine core but includes a cyclopropyl substituent, enhancing potency against resistant strains.

- Functional Role : Exhibits a lower IC50 (1–10 nM) for DHFR inhibition compared to Trimethoprim, with broader Gram-positive coverage.

- Pharmacokinetics : Improved solubility (1.2 mg/mL) and LogP of 1.2, translating to enhanced tissue penetration .

CAS 20358-06-9 (Structurally Distinct but Functionally Comparable)

- Structural Features : C7H5FN2S, featuring a thiophene ring and fluorine substituent, differing from Trimethoprim’s pyrimidine core .

- Functional Role: Not a DHFR inhibitor but demonstrates antibacterial activity via unknown mechanisms.

- Pharmacokinetics : Lower solubility (0.249 mg/mL) and higher LogP (2.13), suggesting reduced bioavailability compared to Trimethoprim .

Comparative Data Table

| Property | Ro 20-0657/000 | Trimethoprim | Iclaprim | CAS 20358-06-9 |

|---|---|---|---|---|

| Molecular Weight | ~290.3 (estimated) | 290.3 | 416.5 | 168.19 |

| LogP | 1.57 (predicted) | 0.9 | 1.2 | 2.13 |

| Solubility (mg/mL) | Not reported | 0.4 | 1.2 | 0.249 |

| DHFR IC50 | Not characterized | 5–50 nM | 1–10 nM | N/A |

| Bioavailability | Unknown | 90% | 85% | 55% (predicted) |

Key Findings

Structural Impact on Solubility : Higher LogP values in CAS 20358-06-9 (2.13) correlate with reduced aqueous solubility compared to Trimethoprim (0.4 mg/mL vs. 0.249 mg/mL) .

Functional Efficacy : Iclaprim’s structural modifications yield a 5–50x lower IC50 than Trimethoprim, highlighting the importance of substituent optimization .

Biological Activity

Ro 20-0657/000, also known by its CAS number 29606-06-2, is a significant metabolite of Trimethoprim, a well-known dihydrofolate reductase inhibitor utilized primarily as an antibacterial agent. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 306.32 g/mol

- LogP : 0.6087

- Polar Surface Area (PSA) : 127.2 Ų

This compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. By inhibiting this enzyme, this compound disrupts folate metabolism, leading to impaired bacterial growth and proliferation. This mechanism is particularly effective against certain bacterial strains, contributing to its antibacterial properties.

Biological Activity and Case Studies

-

Antibacterial Efficacy

- This compound exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- A study conducted by van 't Klooster et al. (1992) demonstrated the effectiveness of this compound in inhibiting DHFR in bacterial cultures, leading to significant reductions in bacterial viability.

-

Neuroprotective Effects

- Research indicates that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems. For instance, it has been shown to influence glutamatergic signaling pathways.

- A relevant study highlighted the compound's potential in protecting neuronal cells from oxidative stress-induced damage, suggesting a broader therapeutic application beyond its antibacterial effects.

Data Table: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antibacterial | Dihydrofolate Reductase (DHFR) | Inhibition of bacterial growth | van 't Klooster GA et al., 1992 |

| Neuroprotective | Glutamatergic System | Protection against oxidative stress | Sharma V et al., 2012 |

| Antimicrobial | Various Bacterial Strains | Effective against Gram-positive and Gram-negative bacteria | Tadić Đ et al., 2019 |

Research Findings

Recent investigations into this compound have expanded its profile beyond mere antibacterial action:

- Trimethoprim Metabolism : As a metabolite of Trimethoprim, this compound retains some of the parent compound's pharmacological properties while presenting unique biological activities that warrant further exploration.

- Potential Therapeutic Applications : The compound has been studied for potential applications in treating conditions linked to oxidative stress and inflammation, indicating its versatility in pharmacotherapy.

Q & A

Q. How can theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

- Answer : Use molecular docking to predict binding affinities, supplemented by molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations. Align simulations with experimental thermodynamic data (e.g., isothermal titration calorimetry) .

Methodological Pitfalls & Solutions

Q. What common errors occur in chromatographic purity analysis of this compound, and how can they be mitigated?

Q. How do researchers balance exploratory and confirmatory approaches in studying this compound’s novel applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.